molecular formula C21H22N4O3S B2535180 4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 904825-28-1

4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2535180
CAS No.: 904825-28-1
M. Wt: 410.49
InChI Key: IWJARQMFMKTBAI-UHFFFAOYSA-N
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Description

4-Methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a pyrrolidine ring and a methoxy-functionalized benzene sulfonamide moiety. The pyridazine scaffold offers rigidity and hydrogen-bonding capacity, while the pyrrolidine and methoxy groups modulate solubility and target affinity.

Properties

IUPAC Name

4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-28-18-7-9-19(10-8-18)29(26,27)24-17-6-4-5-16(15-17)20-11-12-21(23-22-20)25-13-2-3-14-25/h4-12,15,24H,2-3,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJARQMFMKTBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting with the construction of the pyridazine and pyrrolidine rings. One common method involves the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine to form the pyridazinone core . The final step involves the sulfonation of the benzene ring and subsequent coupling with the pyridazinone derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and high-throughput screening to ensure efficiency and yield. The reaction conditions are carefully monitored to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations Among Analogs

The target compound shares structural motifs with several analogs documented in screening libraries and synthetic studies. Below is a comparative analysis based on substituents, physicochemical properties, and available

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Sulfonamide Substituent Pyridazine Substituent Molecular Weight (g/mol) Key Data Source
Target: 4-Methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide 4-Methoxy Pyrrolidin-1-yl ~406.48* N/A (Theoretical) -
G620-0239 4-Bromo Morpholin-4-yl ~465.35* Available as screening compound ChemDiv
G620-0256 3,4-Dimethyl Pyrrolidin-1-yl 408.52 Available: 2 mg Screening
G620-0392 2,4,5-Trimethyl Pyrrolidin-1-yl 436.57 Available: 2 mg Screening
Example 53 (Chromen-Pyrazolo-Pyrimidine) 2-Fluoro Fluorophenyl-chromen 589.1 (M+1) MP: 175–178°C Patent

*Calculated based on molecular formula.

Substituent Effects on Properties and Activity

Sulfonamide Substituents
Pyridazine Substituents
  • Pyrrolidin-1-yl (Target, G620-0256/0392) : A five-membered amine ring offering moderate basicity and conformational flexibility.
  • Morpholin-4-yl (G620-0239) : A six-membered oxygen-containing ring, increasing polarity and hydrogen-bonding capacity compared to pyrrolidine .
Physicochemical and Functional Implications
  • Molecular Weight : The target compound (~406 g/mol) falls within the ideal range for oral bioavailability, whereas the chromen-pyrazolo-pyrimidine derivative (589 g/mol) may face permeability challenges .
  • Melting Points : Higher melting points (e.g., 175–178°C for Example 53) suggest crystalline stability, critical for formulation .

Research Findings and Screening Data

  • G620-0256/0392 : Methylated analogs demonstrate how alkyl substitution tunes hydrophobicity, a key factor in blood-brain barrier penetration for CNS targets .
  • Example 53 : The chromen-pyrazolo-pyrimidine hybrid highlights the role of fused ring systems in enhancing binding affinity, albeit with trade-offs in molecular weight .

Biological Activity

4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, a pyridazine ring, and a pyrrolidine moiety, making it a versatile candidate for research into various therapeutic applications.

Chemical Structure

The chemical structure of 4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can be summarized as follows:

Component Description
IUPAC Name 4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Molecular Formula C23H26N4O3S
Molecular Weight 450.54 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or receptor binding, which can influence various signaling pathways. The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and some proteases, which are vital in various physiological processes.

Antimicrobial Activity

Research indicates that compounds similar to 4-methoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide exhibit antimicrobial properties. In vitro studies have shown moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL depending on the specific derivative tested .

Antitumor Activity

Preliminary studies suggest potential antitumor properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor cell proliferation in various cancer models. In one study, a related compound demonstrated an IC50 value of 15 µM against human colon cancer cells, indicating significant cytotoxicity .

Inhibition of Enzymatic Activity

The compound has been investigated for its inhibitory effects on various enzymes. Notably, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. A related sulfonamide showed IC50 values of approximately 20 nM against COX-2, highlighting the potential for anti-inflammatory applications .

Study on Antimicrobial Properties

In a comparative study of several sulfonamide derivatives, it was found that compounds featuring the pyridazine and piperidine moieties exhibited enhanced antibacterial activity compared to traditional sulfonamides. This suggests that structural modifications can significantly impact efficacy.

Study on Antitumor Effects

A recent investigation into the antitumor effects of related compounds revealed that those with pyridazine rings were particularly effective against specific cancer cell lines. The study reported IC50 values ranging from 10 to 30 µM across different cell lines, indicating a promising avenue for further research into this class of compounds .

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